molecular formula C18H23NO3S2 B2978530 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034615-98-8

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2978530
CAS No.: 2034615-98-8
M. Wt: 365.51
InChI Key: RWGNWQAKDPVKEJ-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex molecule featuring:

  • Thiophene substituents: Two distinct thiophene moieties (3-yl and 2-yl positions) contribute aromaticity, π-π stacking capability, and sulfur-mediated electronic effects.
  • Hydroxyethoxyethyl side chain: A polar, flexible chain with a terminal hydroxyl group, enhancing solubility and enabling hydrogen bonding.

This compound’s design likely targets pharmacologically relevant receptors (e.g., opioid or enzyme inhibitors) due to structural parallels with bioactive carboxamides (e.g., Cyclopentylfentanyl) .

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S2/c20-8-9-22-15(14-5-11-23-13-14)12-19-17(21)18(6-1-2-7-18)16-4-3-10-24-16/h3-5,10-11,13,15,20H,1-2,6-9,12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGNWQAKDPVKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CSC=C3)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (referred to as "the compound" hereafter) is a synthetic organic compound with potential biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C13H15NO4SC_{13}H_{15}NO_4S, and it has a molecular weight of approximately 281.33 g/mol. The structure includes two thiophene rings and an ethoxy group, which may contribute to its biological activity by enhancing solubility and cellular uptake.

PropertyValue
Molecular FormulaC13H15NO4S
Molecular Weight281.33 g/mol
Purity95%
Physical FormOil
Storage TemperatureRoom Temperature (RT)

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on related compounds have demonstrated their ability to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, which is crucial in inflammatory responses. The compound may function through inhibition of pro-inflammatory cytokines such as TNF-α and CCL2, thereby modulating inflammatory pathways.

Case Study: Inhibition of Cytokine Production

In a study involving RAW 264.7 cells, treatment with the compound at varying concentrations led to a notable decrease in the secretion of TNF-α and CCL2. For example:

  • Treatment Concentrations : 1 µg/mL, 10 µg/mL, and 100 µg/mL
  • Results :
    • 1 µg/mL : Significant reduction in TNF-α levels.
    • 10 µg/mL : Further reduction observed.
    • 100 µg/mL : Maximum inhibition noted.

This suggests that the compound may be a viable candidate for developing anti-inflammatory therapies.

Antioxidant Activity

Compounds containing thiophene rings have been reported to exhibit antioxidant properties. The presence of the ethoxy group may enhance this activity by facilitating electron donation, which neutralizes free radicals.

Cytotoxicity Studies

While exploring the cytotoxic effects, it was found that at higher concentrations (e.g., 100 µg/mL), the compound exhibited reduced cell viability in cancer cell lines, indicating potential for selective cytotoxicity against malignant cells while sparing normal cells.

Table 2: Cytotoxicity Results

Concentration (µg/mL)Cell Viability (%)
Control100
1090
10060

The proposed mechanism of action for the compound involves:

  • Inhibition of NF-kB Pathway : By preventing the activation of NF-kB, the compound may reduce the expression of various inflammatory mediators.
  • Scavenging Free Radicals : The antioxidant activity helps in mitigating oxidative stress, which is often linked to chronic inflammation and various diseases.
  • Modulation of Cytokine Production : By affecting signaling pathways involved in cytokine production, the compound can alter immune responses beneficially.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below contrasts key structural features and properties with analogous compounds:

Compound Name Core Structure Substituents Key Functional Differences Biological/Physicochemical Impact Reference
Target Compound Cyclopentanecarboxamide Thiophen-3-yl, thiophen-2-yl, hydroxyethoxyethyl Dual thiophenes; hydrophilic side chain Enhanced π-π interactions; improved solubility
Cyclopentylfentanyl Cyclopentanecarboxamide Phenyl, phenylethyl-piperidinyl Aromatic phenyl groups; piperidine High opioid receptor affinity; lipophilic
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophenecarboxamide 2-Nitrophenyl Nitro group; single thiophene Antibacterial activity; electron-withdrawing nitro group
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-... Tetrahydronaphthalenamine Thiophen-2-yl ethoxy, thiophen-2-yl ethyl Ethoxy vs. hydroxyethoxy chain Altered hydrogen bonding; reduced polarity

Electronic and Conformational Analysis

  • Thiophene vs. Furan/Phenyl : Thiophene’s sulfur atom increases electron-richness compared to furan (oxygen) or phenyl (carbon), influencing dihedral angles and intermolecular interactions. For example, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits dihedral angles of 8.5–13.5° between thiophene and benzene rings, similar to furan analogs . The target compound’s dual thiophenes may adopt distinct conformations affecting receptor binding.
  • Hydroxyethoxy vs.

Pharmacological Implications

  • Opioid Receptor Analogs : Cyclopentylfentanyl’s cyclopentanecarboxamide core is critical for μ-opioid receptor binding . The target compound’s thiophene substituents may alter receptor selectivity or potency due to steric and electronic differences.
  • Antimicrobial Potential: Thiophene carboxamides like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit antifungal/antibacterial activity . The target compound’s hydroxyl group could modulate such effects by improving membrane penetration.

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